Heptane, 1-bromo-6-fluoro-6-methyl-
Description
1-Bromo-6-fluoro-6-methylheptane is a halogenated alkane with the molecular formula C₈H₁₅BrF. It features a bromine atom at the first carbon and both a fluorine and methyl group at the sixth carbon. This structural arrangement imparts unique physicochemical properties, such as altered polarity, boiling point, and reactivity compared to non-halogenated or singly halogenated alkanes.
For example, 1-bromo-6-methylheptane has a boiling point of 191.87°C, density of 1.1024 g/cm³, and solubility in dichloromethane (DCM) and hexanes . The addition of a fluorine atom at the sixth carbon is expected to increase molecular polarity and density due to fluorine’s electronegativity and smaller atomic radius compared to bromine.
Properties
CAS No. |
135124-58-2 |
|---|---|
Molecular Formula |
C8H16BrF |
Molecular Weight |
211.11 g/mol |
IUPAC Name |
1-bromo-6-fluoro-6-methylheptane |
InChI |
InChI=1S/C8H16BrF/c1-8(2,10)6-4-3-5-7-9/h3-7H2,1-2H3 |
InChI Key |
YKUBLGSFFLHSTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCBr)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
- 1-Bromo-6-methylheptane (C₈H₁₇Br): Lacks the fluorine substituent but shares the bromine and methyl groups.
- 1-Fluoro-6-methylheptane (C₈H₁₇F): Replaces bromine with fluorine, reducing molecular weight but increasing electronegativity.
- 1-Bromoheptane (C₇H₁₅Br): A simpler bromoalkane without methyl or fluorine substituents.
Physicochemical Properties
The table below extrapolates data from 1-bromo-6-methylheptane and general halogenated alkane trends:
Notes:
- The methyl group at C6 introduces steric effects, possibly reducing reactivity in nucleophilic substitutions compared to linear analogs like 1-bromoheptane.
Environmental and Industrial Relevance
- Aliphatic hydrocarbons like heptane and 3-methylhexane (boiling points 54–165°C and 42–146°C, respectively) are less polar and volatile than halogenated analogs .
- Halogenated compounds generally persist longer in the environment due to stronger C-Br and C-F bonds, necessitating careful handling compared to non-halogenated alkanes .
Q & A
Q. What are the optimal synthetic routes for 1-bromo-6-fluoro-6-methylheptane, considering steric and electronic challenges in fluorinated alkyl bromide synthesis?
Methodological Answer: Synthesis typically involves alkylation of fluorinated precursors. For example:
- Step 1: Fluorination of 6-methylhept-1-ene using Selectfluor® or DAST to introduce the fluoro group.
- Step 2: Bromination via radical-initiated methods (e.g., NBS/light) or nucleophilic substitution (e.g., HBr with peroxide to avoid carbocation rearrangements).
Key parameters include temperature control (<0°C for fluorination to minimize side reactions) and solvent selection (e.g., DCM or hexanes for solubility) .
Q. How can researchers characterize the purity and structural integrity of 1-bromo-6-fluoro-6-methylheptane?
Methodological Answer:
Q. What solvent systems are suitable for reactions involving 1-bromo-6-fluoro-6-methylheptane?
Methodological Answer:
- Non-polar solvents (hexanes, DCM) are preferred due to the compound’s low polarity.
- Avoid protic solvents (e.g., ethanol) to prevent nucleophilic substitution of the bromo group. Solubility tests at varying temperatures (0–25°C) can optimize reaction conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data from receptor binding studies involving halogenated alkanes like 1-bromo-6-fluoro-6-methylheptane?
Methodological Answer:
Q. What computational modeling approaches predict the reactivity of 1-bromo-6-fluoro-6-methylheptane in SN2 reactions?
Methodological Answer:
Q. How does the 6-fluoro-6-methyl substituent influence the compound’s metabolic stability in in vitro hepatic assays?
Methodological Answer:
Q. What strategies mitigate competing elimination pathways during nucleophilic substitutions with 1-bromo-6-fluoro-6-methylheptane?
Methodological Answer:
- Use bulky bases (e.g., LDA) to favor substitution over E2 elimination.
- Lower reaction temperatures (−78°C) and polar aprotic solvents (THF) to stabilize transition states .
Data-Driven Analysis Questions
Q. How can researchers interpret conflicting viscosity data for heptane derivatives in solvent-bitumen mixtures?
Methodological Answer:
Q. What structural analogs of 1-bromo-6-fluoro-6-methylheptane exhibit MAO-B inhibition, and how are these activities quantified?
Methodological Answer:
- Reference spirocyclic analogs (e.g., 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane) tested via fluorometric MAO-B assays .
- Compare IC values and perform SAR studies to identify critical substituents (e.g., bromine’s role in hydrophobic binding) .
Experimental Design Questions
Q. How to design a stability study for 1-bromo-6-fluoro-6-methylheptane under varying storage conditions?
Methodological Answer:
Q. What in vivo models are appropriate for assessing neurotoxicity risks of halogenated alkanes?
Methodological Answer:
- Use Drosophila melanogaster for rapid blood-brain barrier permeability screening.
- Validate findings in murine models (e.g., open-field tests for motor function and LC-MS for brain metabolite quantification) .
Conflict Resolution in Literature
Q. How to address discrepancies in reported binding affinities for halogenated alkanes interacting with GABAA_AA receptors?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
